molecular formula C27H24N2O3S B2511488 Ethyl 2-(2,2-diphenylacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-75-0

Ethyl 2-(2,2-diphenylacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2511488
CAS RN: 865174-75-0
M. Wt: 456.56
InChI Key: GRJXBYJEXIEOKC-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,2-diphenylacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, commonly known as DPAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPAC is a benzothiazole derivative that has been synthesized using a multistep process involving the reaction of various reagents.

Scientific Research Applications

Synthesis and Derivative Formation Research has demonstrated the synthesis of various compounds using derivatives related to Ethyl 2-(2,2-diphenylacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared by interacting with arylidinemalononitrile derivatives. This process led to the formation of compounds like ethyl iminothiazolopyridine-4-carboxylate, showcasing the compound's versatility in synthesizing various derivative molecules (Mohamed, 2014), (Mohamed, 2021).

Mechanistic Insights and Rationalization Research into the mechanistic insights of these compounds has shown that the cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles such as ethyl glyoxalate leads to the formation of benzothiazole-2-carboxylates. This process is significant in understanding the reaction pathways and the formation of complex heterocyclic compounds (Dhameliya et al., 2017).

Synthesis of Novel Heterocyclic Compounds Further research has led to the synthesis of novel heterocyclic compounds such as imidazo[1,2-a][3,1]benzothiazines and imidazo[2,1-c][1,2,4]benzotriazines, starting from readily available aminobenzhydrols. These findings highlight the potential of this compound in contributing to the synthesis of new, pharmacologically active compounds (Gauthier & Duceppe, 1984).

Antioxidant Capacity and Reaction Pathways The compound has also been studied in the context of its antioxidant capacity, particularly in assays like the ABTS/PP decolorization assay. Research has been dedicated to understanding the reaction pathways that underlie these assays, with a focus on elucidating the specific reactions for certain antioxidants and the contribution of coupling reactions to the total antioxidant capacity (Ilyasov et al., 2020).

properties

IUPAC Name

ethyl 2-(2,2-diphenylacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-3-17-29-22-16-15-21(26(31)32-4-2)18-23(22)33-27(29)28-25(30)24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h3,5-16,18,24H,1,4,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXBYJEXIEOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.